molecular formula C18H18FN3OS2 B1672622 N-(4-fluorobenzyl)-5-isobutyl-2,2'-bithiazole-4-carboxamide CAS No. 960527-22-4

N-(4-fluorobenzyl)-5-isobutyl-2,2'-bithiazole-4-carboxamide

Cat. No. B1672622
M. Wt: 375.5 g/mol
InChI Key: DPHPCLGZSLZAGL-UHFFFAOYSA-N
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Description

“N-(4-fluorobenzyl)-5-isobutyl-2,2’-bithiazole-4-carboxamide” is likely a synthetic organic compound. It contains a fluorobenzyl group, an isobutyl group, and a bithiazole group. The presence of these functional groups suggests that it may have interesting chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution, coupling reactions, and amide bond formation .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The fluorobenzyl and isobutyl groups are likely attached to the bithiazole core. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the fluorobenzyl group might undergo nucleophilic aromatic substitution reactions. The amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .

Future Directions

The future research directions for this compound could include exploring its potential biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-(2-methylpropyl)-2-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3OS2/c1-11(2)9-14-15(22-18(25-14)17-20-7-8-24-17)16(23)21-10-12-3-5-13(19)6-4-12/h3-8,11H,9-10H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHPCLGZSLZAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(N=C(S1)C2=NC=CS2)C(=O)NCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothiafludine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-fluorobenzyl)-5-isobutyl-2,2'-bithiazole-4-carboxamide
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N-(4-fluorobenzyl)-5-isobutyl-2,2'-bithiazole-4-carboxamide
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N-(4-fluorobenzyl)-5-isobutyl-2,2'-bithiazole-4-carboxamide
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N-(4-fluorobenzyl)-5-isobutyl-2,2'-bithiazole-4-carboxamide
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N-(4-fluorobenzyl)-5-isobutyl-2,2'-bithiazole-4-carboxamide
Reactant of Route 6
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N-(4-fluorobenzyl)-5-isobutyl-2,2'-bithiazole-4-carboxamide

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